molecular formula C24H29N5O2S B254599 3-{[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide

3-{[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide

Cat. No.: B254599
M. Wt: 451.6 g/mol
InChI Key: LLEHSOKSEBNEQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide is a complex organic compound that features a triazole ring, a morpholine ring, and a phenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring and other functional groups can be reduced under specific conditions using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring or the phenylpropanamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the triazole ring could lead to various reduced triazole derivatives.

Scientific Research Applications

3-{[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide has several scientific research applications:

    Medicinal Chemistry: The compound’s triazole ring is known for its biological activity, making it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical compounds.

    Materials Science: The compound’s unique structure may be explored for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-{[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide is unique due to its combination of a triazole ring, a morpholine ring, and a phenylpropanamide moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H29N5O2S

Molecular Weight

451.6 g/mol

IUPAC Name

3-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(2-morpholin-4-ylethyl)-3-phenylpropanamide

InChI

InChI=1S/C24H29N5O2S/c1-18-7-9-20(10-8-18)23-26-24(28-27-23)32-21(19-5-3-2-4-6-19)17-22(30)25-11-12-29-13-15-31-16-14-29/h2-10,21H,11-17H2,1H3,(H,25,30)(H,26,27,28)

InChI Key

LLEHSOKSEBNEQO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC(=NN2)SC(CC(=O)NCCN3CCOCC3)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NN2)SC(CC(=O)NCCN3CCOCC3)C4=CC=CC=C4

Origin of Product

United States

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